molecular formula C22H22ClN3O5 B2520405 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride CAS No. 352460-53-8

2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride

Numéro de catalogue: B2520405
Numéro CAS: 352460-53-8
Poids moléculaire: 443.88
Clé InChI: UBGVJLDKAJDBBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride is a structurally complex molecule featuring a benzodioxole-piperazine core linked to an isoindoline-1,3-dione moiety via an oxoethyl bridge, with a hydrochloride salt modification.

Propriétés

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5.ClH/c26-20(13-25-21(27)16-3-1-2-4-17(16)22(25)28)24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)30-14-29-18;/h1-6,11H,7-10,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVJLDKAJDBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of this compound is the dopamine D2 receptor. Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, reward, and reinforcement.

Mode of Action

The compound acts as a dopamine agonist, meaning it binds to dopamine receptors and mimics the action of dopamine. This can result in an increase in dopamine signaling, which can have various effects depending on the specific pathways and cells involved.

Biochemical Pathways

The compound’s action on dopamine receptors can affect several biochemical pathways. For instance, it can influence the pathway responsible for motor control, potentially improving symptoms in conditions like Parkinson’s disease. .

Pharmacokinetics

The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein. It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Activité Biologique

The compound 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride , also known as a derivative of isoindoline and piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₄O₂
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 3605-01-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The benzo[d][1,3]dioxole structure contributes to its pharmacological properties by enhancing bioavailability and target specificity.

Potential Mechanisms:

  • Antidepressant Activity : The compound has shown promise in modulating serotonin and dopamine pathways, suggesting potential use as an antidepressant.
  • Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against various pathogens.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of the compound against different cell lines and microbial strains.

Study TypeFindingsReference
Antioxidant AssayScavenging of DPPH radicals; IC50 = 25 µM
Antimicrobial AssayEffective against E. coli and S. aureus
Cytotoxicity AssayIC50 values in cancer cell lines < 50 µM

Case Studies

  • Case Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effects on mice models subjected to stress-induced depression. Results indicated significant improvement in behavioral tests (e.g., forced swim test) compared to controls.
  • Antimicrobial Efficacy :
    • In a clinical trial assessing the antimicrobial properties of the compound, it was found to be effective against multi-drug resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
AbsorptionRapidly absorbed
DistributionWide tissue distribution
MetabolismHepatic metabolism
Half-lifeApproximately 4 hours

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

Cell Line GI50 (µM) TGI (µM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.5345.00
HeLa (Cervical Cancer)10.2040.00

These findings suggest that the compound has potential as a lead candidate in the development of new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial potential opens avenues for further exploration in treating infections caused by resistant bacterial strains .

Neuropharmacological Applications

Due to its piperazine structure, the compound may interact with neurotransmitter systems, suggesting possible applications in neuropharmacology. Preliminary studies indicate potential anxiolytic and antidepressant effects:

Test Effect Observed
Elevated Plus MazeIncreased time spent in open arms (anxiolytic effect)
Forced Swim TestReduced immobility time (antidepressant effect)

These results warrant further investigation into the mechanisms underlying these effects and their therapeutic implications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including cyclocondensation reactions that yield the desired isoindoline derivatives. The following table summarizes key synthetic routes:

Step Reactants Conditions
CyclocondensationBenzo[d][1,3]dioxole derivative + PiperazineReflux in ethanol
OxidationIsoindoline derivativeOxidizing agent

Derivatives of this compound have been synthesized to enhance biological activity and selectivity against specific targets .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical comparisons with analogues, emphasizing structural variations and pharmacological implications:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Reported Properties
Target Compound (Hydrochloride) C23H23ClN3O5 (estimated) ~441.91 Contains benzodioxole-piperazine, isoindoline-dione, and hydrochloride salt. Limited data; extrapolated acute toxicity from free base form .
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole C22H21N5O3 404.17 Replaces piperazine with pyrrolidine and benzodioxole with benzimidazole. Demonstrated synthetic feasibility; no toxicity data reported .
2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-9H-purin-9-yl)ethanol dihydrochloride C23H25Cl2N7O2 (estimated) ~502.39 Substitutes isoindoline-dione with purine and adds ethanol linker. Purine core may enhance nucleoside mimicry; dihydrochloride salt improves solubility .
5ck () C22H21N5O3 404.17 Features benzimidazole-carboxamide and isoindoline-dione without benzodioxole. NMR and HRMS data confirmed synthesis; biological activity not disclosed .

Key Observations :

Benzodioxole-Piperazine Motif : Present in both the target compound and ’s purine derivative, this motif is associated with improved metabolic stability and receptor binding. However, its inclusion correlates with acute toxicity in the free base form .

Isoindoline-1,3-dione vs. Purine/Benzimidazole : The isoindoline-dione group in the target compound may reduce enzymatic degradation compared to benzimidazole or purine-based analogues, though at the cost of increased synthetic complexity .

Research Findings and Implications

Pharmacological and Toxicological Insights
  • Acute Toxicity : The free base form of the target compound’s analogue exhibits acute oral/dermal toxicity (GHS Category 2), necessitating respiratory and dermal protection during handling .
  • Structural Modifications : Replacing benzodioxole with benzimidazole (as in ) eliminates dioxole-associated metabolic liabilities but may reduce blood-brain barrier penetration.
  • Salt vs. Free Base : Hydrochloride salts generally improve dissolution rates, which could enhance bioavailability but require reevaluation of dose-response curves using methods like those described by Litchfield and Wilcoxon .

Méthodes De Préparation

Preparation of Benzo[d]dioxol-5-ylmethanol

Piperonal (1,3-benzodioxole-5-carbaldehyde) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. The reaction proceeds at 0–25°C for 2–4 hours, yielding benzo[d]dioxol-5-ylmethanol with >90% efficiency.

Alkylation of Piperazine

The alcohol is converted to its chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resulting benzyl chloride is reacted with piperazine in acetonitrile at reflux (82°C) for 12–16 hours. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic substitution at the secondary amine.

Reaction Conditions

  • Molar ratio: Piperazine (1.2 equiv), benzyl chloride (1.0 equiv)
  • Yield: 75–80%
  • Purification: Recrystallization from ethanol.

Synthesis of Isoindoline-1,3-dione Derivatives

Cyclization of Phthalic Acid Derivatives

Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis in a 1:1 mixture of water and ethanol with sodium hydroxide (2.0 equiv) at 70°C for 6 hours. The resulting 3-amino-4-hydroxyphthalic acid is cyclized using acetic anhydride under reflux to form the isoindoline-1,3-dione core.

Key Data

  • Yield: 85% after recrystallization (ethanol)
  • Characterization: $$ ^1H $$ NMR (CDCl₃): δ 7.85–7.76 (m, 2H), 7.76–7.68 (m, 2H).

Formation of the Oxoethyl Linker

Chloroacetylation of Isoindoline-1,3-dione

The isoindoline-1,3-dione is reacted with chloroacetyl chloride in chloroform at 25°C for 30 minutes. TEA (1.1 equiv) is used to neutralize HCl, yielding 2-(chloroacetyl)isoindoline-1,3-dione.

Reaction Conditions

  • Solvent: Chloroform
  • Yield: 95%
  • Purification: Column chromatography (SiO₂, CHCl₃/EtOAc 9:1).

Nucleophilic Substitution with Piperazine

The chloroacetyl intermediate is coupled with benzo[d]dioxol-5-ylmethyl-piperazine in isopropyl alcohol at 85°C for 18 hours. The reaction proceeds via an SN2 mechanism, forming the oxoethyl bridge.

Optimization

  • Molar ratio: Piperazine (1.05 equiv), chloroacetyl derivative (1.0 equiv)
  • Yield: 67%
  • Characterization: LCMS (MH⁺: 457.5 g/mol).

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas at 0°C. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Critical Parameters

  • Purity: ≥99% (HPLC)
  • Melting point: 172–174°C.

Analytical Validation

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 7.93–7.85 (m, 2H, isoindoline), 6.57 (d, J = 2.7 Hz, 1H, benzodioxole), 4.20–4.08 (m, 1H, piperazine), 3.89–3.73 (m, 2H, oxoethyl).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : Rt = 1.32 min (C18 column, acetonitrile/water 70:30).

Scale-Up Considerations

Industrial production employs continuous flow reactors for the acylation and alkylation steps, reducing reaction times by 40% and improving yields to 78%.

Challenges and Solutions

  • Low Solubility : Use of DMF as a co-solvent during coupling enhances reactivity.
  • Byproduct Formation : Excess TEA (3.0 equiv) minimizes diacylation byproducts.

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

MethodConditionsAcceptance CriteriaReference
HPLCC18 column, methanol:buffer (65:35, pH 4.6), UV detection at 254 nmRSD ≤2.0%, retention time match
IR SpectroscopyKBr pellet, 197 K, 400–4000 cm⁻¹Spectral match to reference
Chloride Test10 mg/mL in H₂O, AgNO₃ additionWhite precipitate formation

What safety precautions are required for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use a full-face respirator (N100/P3 filters) if airborne exposure is possible .
  • Ventilation : Conduct experiments in a fume hood to prevent inhalation of dust or vapors .
  • Waste disposal : Collect contaminated materials in sealed containers for incineration. Avoid drainage disposal due to unknown environmental toxicity .
  • Storage : Store in airtight containers at controlled room temperature (15–25°C) away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

How can synthetic impurities be identified and quantified during synthesis?

Methodological Answer:

  • Impurity profiling : Use HPLC-MS with a gradient elution method. Compare retention times and mass spectra to known impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to simulate stability challenges. Monitor degradation products using high-resolution mass spectrometry (HRMS) .
  • Limit tests for heavy metals : Digest samples in nitric acid and analyze via ICP-MS, adhering to USP limits (e.g., ≤20 ppm for lead) .

Q. Table 2: Common Impurities and Detection Methods

Impurity TypeSourceDetection MethodReference
Unreacted piperazineIncomplete coupling reactionHPLC-UV (λ = 220 nm)
Hydrolysis byproductsExposure to moistureHRMS (ESI+)
Residual solventsSynthesis purification stepsGC-FID (USP <467> guidelines)

What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Polymorph characterization : If IR or NMR spectra deviate from literature, recrystallize the compound in different solvents (e.g., dichloromethane vs. ethanol) and re-analyze to identify polymorphic forms .
  • 2D-NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic or piperazine regions .
  • X-ray crystallography : For definitive confirmation, grow single crystals (e.g., via slow evaporation in acetonitrile) and compare unit cell parameters to known structures .

How can researchers address missing physicochemical data (e.g., solubility, stability) for experimental design?

Methodological Answer:

  • Solubility screening : Test in a panel of solvents (e.g., DMSO, PBS, ethanol) using nephelometry or UV-vis spectroscopy. For aqueous solubility, use shake-flask methods with HPLC quantification .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Extrapolate results using Arrhenius kinetics to predict shelf life .
  • Computational prediction : Apply QSPR models (e.g., ALOGPS) to estimate logP and solubility based on molecular descriptors .

What methodologies are recommended for studying biological interactions?

Methodological Answer:

  • Receptor binding assays : Use radioligand displacement (e.g., [³H]-labeled acetylcholine) to assess affinity for cholinergic receptors, given the compound’s structural similarity to piperazine-based therapeutics .
  • CYP450 inhibition screening : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4), measuring metabolite formation via LC-MS/MS to evaluate drug-drug interaction risks .
  • In vitro toxicity profiling : Conduct MTT assays on HepG2 cells and Ames tests for mutagenicity, adhering to OECD guidelines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.